![molecular formula C15H13BrN2O B3154372 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole CAS No. 774582-60-4](/img/structure/B3154372.png)
7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole
Overview
Description
“7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole” is a type of imidazole compound. Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Among the two nitrogen atoms, one carries a hydrogen atom and is a pyrrole-type nitrogen atom, while the other is a pyridine-type nitrogen atom . The imidazole ring belongs to the π electron-rich aromatic ring and can accept strong suction to the electronic group .
Synthesis Analysis
The synthesis of imidazole compounds has been a topic of research for many years. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of imidazole compounds is characterized by the presence of an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The nitrogen atom of the imidazole ring can coordinate with metal ions to form metal-organic frameworks .Chemical Reactions Analysis
Imidazole compounds are involved in a variety of chemical reactions. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis
Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Among two nitrogen atoms, one of which carries with a hydrogen atom is a pyrrole-type nitrogen atom, another is a pyridine type nitrogen atom . Hence, the imidazole ring belongs to the π electron-rich aromatic ring and can accept strong suction to the electronic group .Scientific Research Applications
Angiotensin II AT1 Receptor Blockers
This compound is a part of a series of N-Benzyl and N-Biphenylmethyl Substituted Imidazole Derivatives that are based on (E)-Urocanic acid. These derivatives have been studied for their potential as Angiotensin II AT1 Receptor Blockers . This application is particularly relevant in the field of cardiovascular health, as these blockers can help control high blood pressure.
Antimycobacterial Agents
Imidazole derivatives, including this compound, have been synthesized and evaluated for their potential as antimycobacterial agents . This could be particularly useful in the treatment of diseases caused by Mycobacterium species, such as tuberculosis.
Anticancer Agents
Benzimidazole, a core structure in this compound, has been studied extensively for its potential as an anticancer agent . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) have been found to significantly increase anticancer activity .
Anti-Inflammatory Agents
Benzimidazole, which is part of this compound, has been used in a variety of therapeutic applications, including as an anti-inflammatory agent . This could be useful in the treatment of conditions characterized by inflammation.
Antibacterial Agents
Benzimidazole derivatives have also been reported for their antibacterial action against various bacterial species . This could be particularly useful in the development of new antibiotics.
Antifungal Agents
In addition to their antibacterial properties, benzimidazole derivatives have also been reported for their antifungal activity . This could be useful in the treatment of fungal infections.
Antiviral Agents
Benzimidazole, a core structure in this compound, has also been studied for its potential as an antiviral agent . This could be particularly useful in the treatment of viral infections.
Analgesic Agents
Benzimidazole, which is part of this compound, has been used in a variety of therapeutic applications, including as an analgesic . This could be useful in the management of pain.
Safety and Hazards
Future Directions
The future directions of research on imidazole compounds could include the development of new synthesis methods, the exploration of their potential applications in various fields, and the investigation of their mechanism of action. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
Mechanism of Action
Target of Action
The compound 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole, also known as 1H-Benzimidazole, 6-bromo-2-methyl-4-(phenylmethoxy)-, belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms Imidazoles have been found to interact with various proteins such as monomeric sarcosine oxidase, nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, myoglobin, nitric oxide synthase, inducible, adenylate kinase 2, mitochondrial, serine/threonine-protein kinase pim-1, isopentenyl-diphosphate delta-isomerase, and others .
Mode of Action
Benzimidazole derivatives have been extensively studied for their potential as a new generation of anticancer agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
Biochemical Pathways
Benzimidazoles are known to inhibit various enzymes involved in a wide range of therapeutic uses .
Pharmacokinetics
The predicted boiling point of this compound is 5110±350 °C, and its predicted density is 1494±006 g/cm3 .
Result of Action
Benzimidazole derivatives have shown promising application in biological and clinical studies .
Action Environment
The increased interest for benzimidazole compounds has been due to their excellent properties, like increased stability, bioavailability, and significant biological activity .
properties
IUPAC Name |
6-bromo-2-methyl-4-phenylmethoxy-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-10-17-13-7-12(16)8-14(15(13)18-10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDQRDYJQDWXIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736635 | |
Record name | 4-(Benzyloxy)-6-bromo-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
774582-60-4 | |
Record name | 4-(Benzyloxy)-6-bromo-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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